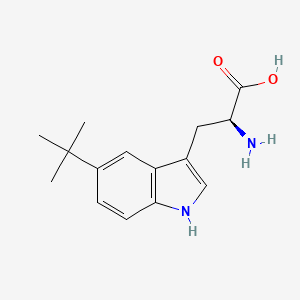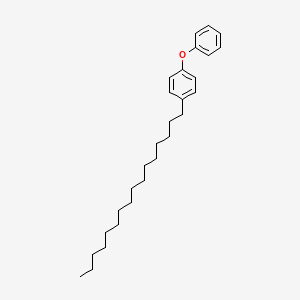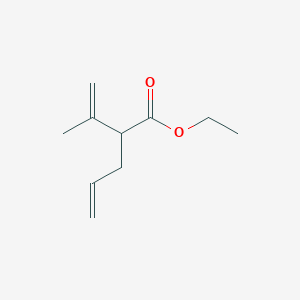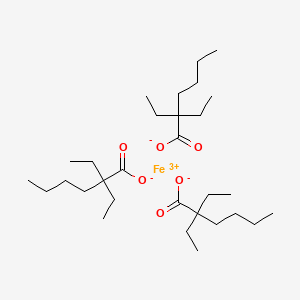
Iron(3+) tris(2,2-diethylhexanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(3+) tris(2,2-diethylhexanoate) is a coordination compound where iron is in the +3 oxidation state and is coordinated by three 2,2-diethylhexanoate ligands. This compound is part of a broader class of metal carboxylates, which are known for their versatility in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
Iron(3+) tris(2,2-diethylhexanoate) can be synthesized through the reaction of iron(III) chloride with 2,2-diethylhexanoic acid in the presence of a base. The reaction typically proceeds as follows:
FeCl3+3C8H16O2→Fe(C8H16O2)3+3HCl
The reaction is usually carried out in an organic solvent such as toluene or hexane, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Iron(3+) tris(2,2-diethylhexanoate) often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Iron(3+) tris(2,2-diethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or further oxidized.
Substitution: The carboxylate ligands can be substituted by other ligands, such as phosphines or amines.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions often use reagents like triphenylphosphine or pyridine.
Coordination: Coordination reactions typically involve the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Products include iron(II) or iron(IV) species.
Substitution: Products are new iron complexes with different ligands.
Coordination: Products are coordination complexes with varied structural properties.
科学研究应用
Iron(3+) tris(2,2-diethylhexanoate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including as a model for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics.
作用机制
The mechanism by which Iron(3+) tris(2,2-diethylhexanoate) exerts its effects involves the coordination of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. The carboxylate ligands stabilize the iron center and modulate its reactivity. Molecular targets include organic molecules and other metal ions, with pathways involving coordination and redox chemistry.
相似化合物的比较
Similar Compounds
Iron(3+) tris(acetylacetonate): Another iron(III) coordination compound with acetylacetonate ligands.
Iron(3+) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar structure but with different carboxylate ligands.
Iron(3+) tris(2,2-bipyridine-1,1-dioxide): A high-spin iron(III) compound with bipyridine ligands.
Uniqueness
Iron(3+) tris(2,2-diethylhexanoate) is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. The 2,2-diethylhexanoate ligands provide steric hindrance, influencing the compound’s coordination chemistry and making it suitable for specific applications in catalysis and material science.
属性
CAS 编号 |
68958-52-1 |
|---|---|
分子式 |
C30H57FeO6 |
分子量 |
569.6 g/mol |
IUPAC 名称 |
2,2-diethylhexanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-4-7-8-10(5-2,6-3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI 键 |
OHWGRJKUIJTYCN-UHFFFAOYSA-K |
规范 SMILES |
CCCCC(CC)(CC)C(=O)[O-].CCCCC(CC)(CC)C(=O)[O-].CCCCC(CC)(CC)C(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



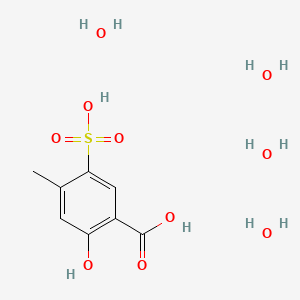
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
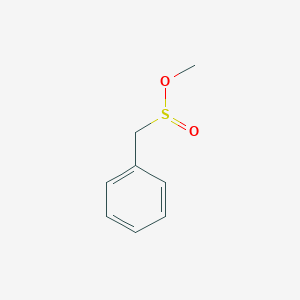
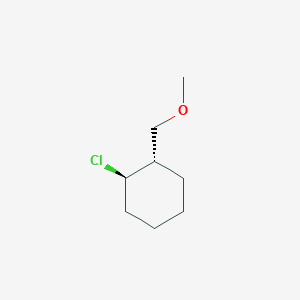

![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

